4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline
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Overview
Description
4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and various purification techniques to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification methods, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting the cell cycle progression. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives
Uniqueness
What sets 4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline apart is its specific combination of functional groups and heterocyclic structures, which confer unique binding properties and biological activities. Its ability to selectively inhibit CDK2 with high potency makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H21FN6 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21FN6/c1-14-15(2)30(19-11-7-17(24)8-12-19)22-20(14)23-26-21(27-29(23)13-25-22)16-5-9-18(10-6-16)28(3)4/h5-13H,1-4H3 |
InChI Key |
DYIMHKRCIGTJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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